Structural and Synthetic Profiling of 3,4-Dibromo-1H-pyrazole-5-carbohydrazide: A Senior Scientist's Guide to Halogenated Heterocyclic Building Blocks
Structural and Synthetic Profiling of 3,4-Dibromo-1H-pyrazole-5-carbohydrazide: A Senior Scientist's Guide to Halogenated Heterocyclic Building Blocks
As drug discovery and agrochemical development pivot toward highly functionalized, low-molecular-weight scaffolds, halogenated pyrazoles have emerged as critical structural motifs. Among these, 3,4-Dibromo-1H-pyrazole-5-carbohydrazide (CAS: 1092791-48-4) represents a highly versatile, bifunctional building block.
This technical whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic rationale behind its synthesis, and its divergent applications in generating complex heterocyclic systems. By understanding the electronic interplay between the dibromo-substituted core and the carbohydrazide moiety, researchers can rationally design novel therapeutics and crop protection agents.
Physicochemical Profiling and Electronic Causality
The utility of 3,4-Dibromo-1H-pyrazole-5-carbohydrazide stems from the distinct electronic environment created by its substituents. The pyrazole ring is a classic aromatic heterocycle, but the introduction of two heavy, electron-withdrawing bromine atoms at the C3 and C4 positions fundamentally alters its reactivity profile[].
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Enhanced N-H Acidity: The strong inductive electron-withdrawing effect (-I effect) of the adjacent bromine atoms delocalizes electron density away from the pyrazole nitrogen atoms. This significantly lowers the pKa of the pyrazole N-H bond compared to an unsubstituted pyrazole, making the molecule more prone to deprotonation under mildly basic conditions.
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Attenuated Nucleophilicity: While the terminal amine (-NH2) of the carbohydrazide group remains a potent nucleophile, the adjacent carbonyl group and the electron-deficient pyrazole ring slightly attenuate the nucleophilicity of the internal nitrogen (-NH-). This differential nucleophilicity allows for highly regioselective reactions, such as the formation of Schiff bases without competitive internal cyclization.
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Halogen Bonding Potential: The bulky bromine atoms are not merely steric shields; they possess anisotropic electron distributions (sigma-holes) that enable strong halogen bonding with biological targets, a feature increasingly exploited in kinase inhibitor design[2].
Quantitative Data Summary
| Property | Value | Causality / Significance |
| Chemical Name | 3,4-Dibromo-1H-pyrazole-5-carbohydrazide | Standard IUPAC nomenclature. |
| CAS Registry Number | 1092791-48-4 | Unique identifier for procurement and safety tracking. |
| Molecular Formula | C4H4Br2N4O | Indicates high halogen content relative to carbon mass. |
| Molecular Weight | 283.91 g/mol | Optimal low-MW starting material for fragment-based drug design[]. |
| Hydrogen Bond Donors | 4 (Hydrazide -NH, -NH2, Pyrazole -NH) | High potential for target engagement and solvation. |
| Hydrogen Bond Acceptors | 3 (Carbonyl O, Pyrazole N) | Facilitates complexation in enzymatic active sites. |
Process Chemistry: Synthesis via Hydrazinolysis
The most robust and scalable method for synthesizing 3,4-Dibromo-1H-pyrazole-5-carbohydrazide is the hydrazinolysis of its corresponding ester, typically ethyl 3,4-dibromo-1H-pyrazole-5-carboxylate.
As an application scientist, I emphasize that this is not merely a mixing of reagents; it is a thermodynamically driven nucleophilic acyl substitution. The choice of solvent and reagent stoichiometry is critical to prevent the formation of unwanted diacylhydrazine dimers.
Step-by-Step Methodology: Self-Validating Protocol
Objective: High-yielding synthesis of 3,4-Dibromo-1H-pyrazole-5-carbohydrazide with >98% purity.
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Reagent Preparation: Dissolve 1.0 equivalent (e.g., 10 mmol) of ethyl 3,4-dibromo-1H-pyrazole-5-carboxylate in absolute ethanol (0.5 M concentration).
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Causality: Absolute ethanol is chosen because it fully solubilizes the starting ester at room temperature, but is a poor solvent for the highly polar carbohydrazide product at lower temperatures, driving the reaction forward via precipitation.
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Nucleophile Addition: Slowly add 3.0 to 5.0 equivalents of Hydrazine Hydrate (NH2NH2·H2O, 80% or 98% w/w).
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Causality: A large excess of hydrazine is mandatory. If a 1:1 stoichiometric ratio is used, the newly formed carbohydrazide can act as a nucleophile and attack unreacted ester, forming an insoluble, symmetric diacylhydrazine byproduct.
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Thermal Activation: Heat the reaction mixture to gentle reflux (approx. 78°C) under a nitrogen atmosphere for 4 to 6 hours.
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In-Process Control (IPC): Monitor the reaction via TLC (Eluent: DCM/MeOH 9:1) or LC-MS. The reaction is deemed complete when the ester peak is completely consumed.
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Isolation and Crystallization: Remove the heat source and allow the mixture to cool to room temperature, then transfer to an ice bath (0-5°C) for 2 hours.
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Causality: The target carbohydrazide will spontaneously crystallize due to its extensive intermolecular hydrogen bonding network, which drastically lowers its solubility in cold ethanol.
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Filtration and Washing: Filter the white to off-white precipitate under vacuum. Wash the filter cake with ice-cold ethanol (2 x 10 mL) followed by diethyl ether (10 mL) to remove residual hydrazine and trace water.
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Drying: Dry the product in a vacuum oven at 45°C overnight to constant weight.
Synthetic workflow for 3,4-Dibromo-1H-pyrazole-5-carbohydrazide via hydrazinolysis.
Divergent Derivatization and Application Strategies
The true value of 3,4-Dibromo-1H-pyrazole-5-carbohydrazide lies in its role as a pluripotent hub for generating diverse chemical space. Carbohydrazides derived from pyrazoles are foundational to discovering novel compounds with anticancer, antimicrobial, and herbicidal activities[4][5].
A. Synthesis of N'-Arylidene-pyrazole-carbohydrazides (Schiff Bases)
Reacting the carbohydrazide with functionalized aromatic aldehydes in the presence of a catalytic amount of glacial acetic acid yields Schiff bases. These derivatives have been extensively documented to inhibit the proliferation of A549 lung cancer cells and induce autophagy[6]. The dibromo substitution on the pyrazole ring enhances the lipophilicity (LogP) of these molecules, facilitating cellular membrane penetration.
B. Cyclization to 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles
The carbohydrazide moiety can be cyclized to form five-membered heteroaromatics:
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1,3,4-Oxadiazoles: Achieved by reacting the carbohydrazide with acyl chlorides followed by dehydration using reagents like POCl3. These rigid, planar structures are excellent bioisosteres for amides and esters, often exhibiting improved metabolic stability in pharmacokinetic assays.
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1,3,4-Thiadiazoles: Achieved by reacting the carbohydrazide with carbon disulfide (CS2) in the presence of potassium hydroxide (KOH). Thiadiazole-pyrazole hybrids are highly prized in agrochemistry for their potent broad-spectrum fungicidal and herbicidal properties[5].
Divergent synthetic pathways utilizing the carbohydrazide moiety for heterocyclic construction.
Conclusion
3,4-Dibromo-1H-pyrazole-5-carbohydrazide is a highly specialized, bifunctional intermediate. The synergistic effects of the electron-withdrawing dibromo core and the nucleophilic carbohydrazide tail allow for precise, regioselective derivatization. Whether deployed in the synthesis of metabolically stable 1,3,4-oxadiazole drug candidates or highly active agricultural thiadiazoles, mastering the physicochemical properties and process chemistry of this molecule is essential for modern synthetic chemists.
References
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MDPI. "Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest." Molecules, 2012. Available at: [Link]
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Bentham Science. "Synthesis and Herbicidal Activity of Some Novel Pyrazole Derivatives." Letters in Drug Design & Discovery, 2017. Available at:[Link]
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PubMed / NIH. "Synthesis and discovery of pyrazole-5-carbohydrazide N-glycosides as inducer of autophagy in A549 lung cancer cells." Bioorganic & Medicinal Chemistry, 2009. Available at: [Link]
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ACS Publications. "Evaluation and Removal of Production Process Constraints in the Synthesis of 3,5-Dibromopyrazole." Organic Process Research & Development, 2023. Available at: [Link]
